

Spectroscopic Analysis of 2-(3-Phenylpropyl)Pyridine: A Technical Guide

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Compound of Interest

Compound Name: 2-(3-Phenylpropyl)Pyridine

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This technical guide provides a comprehensive overview of the spectroscopic data for **2-(3-Phenylpropyl)pyridine**, a heterocyclic aromatic compound of interest in various fields of chemical research. This document details the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for the compound, along with the experimental protocols for data acquisition.

Spectroscopic Data

The following tables summarize the key spectroscopic data obtained for **2-(3-Phenylpropyl)pyridine**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H NMR (500 MHz, CDCl_3)[[1](#)]

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
8.56	d, $J = 4.2$ Hz	1H	Pyridine-H6
7.60	dt, $J = 7.6, 1.8$ Hz	1H	Pyridine-H4
7.32-7.29	m	2H	Phenyl-H
7.23-7.19	m	3H	Phenyl-H
7.16	d, $J = 7.6$ Hz	1H	Pyridine-H3
7.13-7.11	m	1H	Pyridine-H5
2.86	t, $J = 7.8$ Hz	2H	Py-CH ₂ -
2.72	t, $J = 7.8$ Hz	2H	Ph-CH ₂ -
2.14-2.07	m	2H	-CH ₂ -CH ₂ -CH ₂ -

¹³C NMR (125 MHz, CDCl₃)[1]

Chemical Shift (δ) ppm	Assignment
162.0	Pyridine-C2
149.3	Pyridine-C6
142.2	Phenyl-C1'
136.3	Pyridine-C4
128.5	Phenyl-C
128.3	Phenyl-C
125.8	Phenyl-C
122.8	Pyridine-C3
121.0	Pyridine-C5
37.9	Py-CH ₂ -
35.6	Ph-CH ₂ -
31.5	-CH ₂ -CH ₂ -CH ₂ -

Infrared (IR) Spectroscopy

The IR spectrum of **2-(3-Phenylpropyl)pyridine** was obtained using an ATR-IR instrument.^[2] Key absorption bands are expected for C-H stretching of the aromatic and aliphatic groups, C=C and C=N stretching of the pyridine and phenyl rings, and bending vibrations characteristic of the substitution patterns. A detailed peak list is not publicly available, but the typical regions for these vibrations are well-established.

Mass Spectrometry (MS)

The mass spectrum of **2-(3-Phenylpropyl)pyridine** was obtained via LC-MS.

m/z	Relative Abundance	Assignment
198.1277	High	[M+H] ⁺
120.0808	Medium	Fragment Ion
106.0653	Low	Fragment Ion
93.0576	Low	Fragment Ion

Experimental Protocols

The following sections detail the generalized methodologies for the acquisition of the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of **2-(3-Phenylpropyl)pyridine** (typically 5-10 mg) is dissolved in approximately 0.6 mL of deuterated chloroform (CDCl_3) in a 5 mm NMR tube. ^1H and ^{13}C NMR spectra are recorded on a 500 MHz spectrometer. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard, with the residual solvent peak used as a reference. Data processing involves Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy

Infrared spectra are recorded on a Bruker Tensor 27 FT-IR instrument equipped with an Attenuated Total Reflectance (ATR) accessory.^[2] A small amount of the liquid sample is placed directly on the ATR crystal. The spectrum is typically recorded over a range of $4000\text{-}400\text{ cm}^{-1}$ with a resolution of 4 cm^{-1} . The resulting spectrum is an average of multiple scans to improve the signal-to-noise ratio.

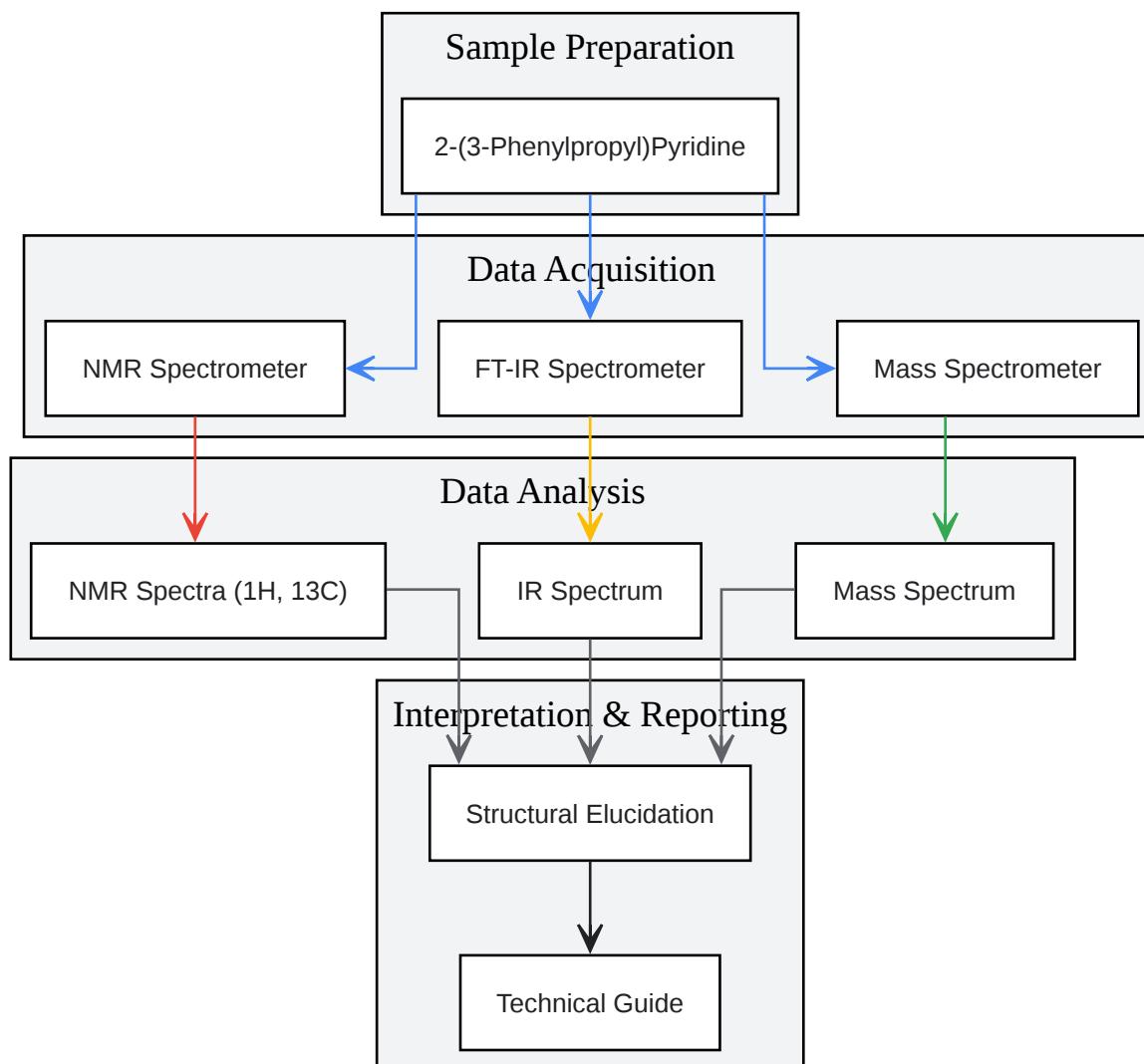
Mass Spectrometry (MS)

Mass spectrometric analysis is performed using a liquid chromatography-mass spectrometry (LC-MS) system. The sample is introduced into the mass spectrometer via an electrospray ionization (ESI) source in positive ion mode. The mass analyzer is operated in a full scan mode

to detect the molecular ion and its fragments. The precursor ion with an m/z of 198.1277 corresponds to the protonated molecule $[M+H]^+.$ ^[2]

Data Acquisition and Analysis Workflow

The following diagram illustrates the general workflow for obtaining and analyzing the spectroscopic data for **2-(3-Phenylpropyl)pyridine**.



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- To cite this document: BenchChem. [Spectroscopic Analysis of 2-(3-Phenylpropyl)Pyridine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1585362#spectroscopic-data-for-2-3-phenylpropyl-pyridine-nmr-ir-ms>]

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